Acetylcholecystokinin C-terminal heptapeptide
Overview
Description
Acetylcholecystokinin C-terminal heptapeptide is a bioactive peptide derived from the larger cholecystokinin peptide family. This compound is known for its role in stimulating pancreatic enzyme secretion, gallbladder contraction, and gut motility. It also acts as a neurotransmitter in the brain and periphery, influencing satiety and inhibiting gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylcholecystokinin C-terminal heptapeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Acetylcholecystokinin C-terminal heptapeptide undergoes various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acids can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Sulfoxides or sulfone derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Acetylcholecystokinin C-terminal heptapeptide has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and gastrointestinal regulation.
Medicine: Explored as a potential therapeutic agent for conditions like obesity and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Acetylcholecystokinin C-terminal heptapeptide involves binding to cholecystokinin receptors (CCK1 and CCK2). This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways regulate various physiological processes such as enzyme secretion, muscle contraction, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin-8 (CCK-8): A shorter peptide with similar biological activities.
Gastrin: Another member of the cholecystokinin family with overlapping functions.
Caerulein: A peptide from frog skin with similar receptor binding properties.
Uniqueness
Acetylcholecystokinin C-terminal heptapeptide is unique due to its specific sequence and sulfation pattern, which confer distinct receptor binding affinity and biological potency compared to other peptides in the cholecystokinin family .
Properties
IUPAC Name |
disodium;[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-oxidophenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H59N9O14S3.2Na/c1-27(57)51-37(22-29-13-15-31(58)16-14-29)45(64)53-34(17-19-71-2)43(62)50-26-40(59)52-38(23-30-25-49-33-12-8-7-11-32(30)33)46(65)54-35(18-20-72-3)44(63)56-39(24-41(60)70-73(67,68)69)47(66)55-36(42(48)61)21-28-9-5-4-6-10-28;;/h4-16,25,34-39,49,58H,17-24,26H2,1-3H3,(H2,48,61)(H,50,62)(H,51,57)(H,52,59)(H,53,64)(H,54,65)(H,55,66)(H,56,63)(H,67,68,69);;/q;2*+1/p-2/t34-,35-,36-,37-,38-,39-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNDHPJSAYDSFB-QRKHZYBKSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[O-])C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)OS(=O)(=O)[O-])C(=O)NC(CC4=CC=CC=C4)C(=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)[O-])C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OS(=O)(=O)[O-])C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H57N9Na2O14S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77275-51-5 | |
Record name | Acetylcholecystokinin C-terminal heptapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077275515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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